molecular formula C12H11N3O B13704664 8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine

8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine

Cat. No.: B13704664
M. Wt: 213.23 g/mol
InChI Key: WBLJBZBTEJSROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of indeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indene ring fused to a pyrimidine ring, with a methoxy group at the 8th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents like p-xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to bind to these enzymes disrupts their activity, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group at the 8th position and the amine group at the 2nd position enhances its ability to interact with molecular targets, making it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

8-methoxy-5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C12H11N3O/c1-16-9-3-2-7-4-8-6-14-12(13)15-11(8)10(7)5-9/h2-3,5-6H,4H2,1H3,(H2,13,14,15)

InChI Key

WBLJBZBTEJSROU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3=CN=C(N=C32)N)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.